2-Methyl-5-(2-methylphenyl)pyrazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(2-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIFZZTYWRZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Chemist's Guide to Substituted Pyrazole-3-Amines: A Technical Review
Abstract
Substituted 3-aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their prevalence stems from a unique combination of physicochemical properties and the ability to form key interactions with biological targets.[4][5] This technical guide provides an in-depth review of the principal synthetic strategies for accessing this privileged scaffold. It moves beyond a simple recitation of methods to explain the mechanistic underpinnings and practical considerations essential for researchers in drug discovery and development. We will explore the most robust and versatile synthetic routes, including the classical condensation of β-ketonitriles with hydrazines and the Thorpe-Ziegler cyclization, offering detailed protocols and insights into optimizing these transformations.
Introduction: The Significance of the 3-Aminopyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The introduction of an amino group at the 3-position creates a versatile building block with a rich pharmacological profile.[1] These compounds are found in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2][3] The amino group and the pyrazole nitrogens act as key hydrogen bond donors and acceptors, enabling potent and selective interactions with enzyme active sites and receptors.[6] Understanding the synthesis of this scaffold is therefore of paramount importance for the medicinal chemist.
Core Synthetic Strategies
The construction of the 3-aminopyrazole ring is most commonly achieved through the cyclocondensation of a C3-carbon unit with a hydrazine derivative. The choice of starting materials and reaction conditions dictates the substitution pattern of the final product.
The Workhorse Method: Condensation of β-Ketonitriles with Hydrazines
The most prevalent and versatile strategy for synthesizing 3(5)-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine.[7][8] This method is widely adopted due to the ready availability of the starting materials and the generally high yields.
Mechanism and Rationale:
The reaction proceeds via a two-step sequence:
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is a standard condensation reaction, often catalyzed by a small amount of acid, to form a hydrazone intermediate.
-
Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group. This intramolecular addition leads to the formation of the five-membered pyrazole ring, which then tautomerizes to the stable aromatic 3-aminopyrazole product.[8]
The choice of an unsubstituted hydrazine (N₂H₄) or a monosubstituted hydrazine (R-NHNH₂) allows for the introduction of substituents at the N1 position of the pyrazole ring. It is important to note that with monosubstituted hydrazines, a mixture of regioisomers (3-amino and 5-amino pyrazoles) can be formed, although steric and electronic factors often favor one over the other.
Diagram: General Synthesis via β-Ketonitrile and Hydrazine
Caption: Condensation of β-ketonitriles with hydrazines.
The Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed C-C bond formation between two nitrile groups.[9] This method is particularly useful for the synthesis of 4-aminopyrazoles and other fused heterocyclic systems.[6][10]
Mechanism and Rationale:
The reaction involves the base-catalyzed cyclization of a dinitrile precursor.[9] For the synthesis of aminopyrazoles, the starting material is typically a molecule containing a nitrile group and a hydrazone moiety that can be cyclized. The key steps are:
-
Deprotonation: A strong base (e.g., sodium ethoxide, LHMDS) deprotonates the α-carbon to one of the nitrile groups, generating a carbanion.[9]
-
Intramolecular Attack: The resulting carbanion acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule.
-
Cyclization and Tautomerization: This attack forms a cyclic imine, which then tautomerizes to the more stable enamine, yielding the final aminopyrazole product.[9]
This method's power lies in its ability to construct complex, fused ring systems in a single, efficient step.[10]
Diagram: Thorpe-Ziegler Cyclization Workflow
Caption: Key steps in a Thorpe-Ziegler cyclization experiment.
Comparative Analysis of Synthetic Routes
To aid in experimental design, the following table summarizes the key features of the primary synthetic routes to substituted 3-aminopyrazoles.
| Method | Key Precursors | Typical Conditions | Advantages | Limitations | References |
| β-Ketonitrile Condensation | β-Ketonitrile, Hydrazine | Ethanol or Acetic Acid, Reflux | High yields, readily available starting materials, versatile. | Potential for regioisomer formation with substituted hydrazines. | ,[7],[8] |
| Thorpe-Ziegler Cyclization | α,ω-Dinitrile or equivalent | Strong base (NaH, LHMDS), aprotic solvent | Excellent for fused rings, good for 4-amino substitution. | Requires strong base, sensitive to moisture, precursor synthesis can be multi-step. | [10],[6],[9] |
| From α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile with leaving group | Hydrazine, solvent (e.g., EtOH, MeOH) | Good route for specific substitution patterns. | Requires a suitable leaving group on the alkene. | |
| From Isoxazoles | Substituted Isoxazole | Hydrazine, DMSO, Heat | Ring-opening/ring-closing sequence provides unique access. | Starting isoxazoles may not be readily available. |
Detailed Experimental Protocols
Trustworthy and reproducible science is built on detailed methodologies. The following protocols are representative examples for the synthesis of 3-aminopyrazole derivatives.
Protocol 1: Synthesis of 3(5)-Aminopyrazole via β-Cyanoethylhydrazine
This procedure is a classic and reliable method for producing the parent 3-aminopyrazole scaffold.[11]
Step 1: Synthesis of β-Cyanoethylhydrazine
-
To a 2-L two-necked flask equipped with a magnetic stirrer, thermometer, and pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.
-
Gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.
-
After the addition is complete, replace the funnel with a distillation condenser.
-
Remove water by distillation under reduced pressure (40 mm Hg) at a bath temperature of 45–50°C. This yields 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil, which is suitable for the next step without further purification.[11]
Step 2: Cyclization to 3-Amino-3-pyrazoline sulfate
-
In a 2-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 308 g (3.0 moles) of 95% sulfuric acid.
-
Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35°C by cooling.
-
Prepare a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol. Add this solution with vigorous stirring over 1–2 minutes.
-
The mixture will spontaneously warm to 88–90°C. Maintain this temperature for 3 minutes until crystallization begins.
-
Gradually cool the stirred mixture to 25°C over the next hour. Allow it to stand at room temperature for 15–20 hours.
-
Collect the crystals by filtration, wash three times with 80 mL of absolute ethanol, and finally with 80 mL of ether.
-
After drying at 80°C, the product weighs 177–183 g (97–100%).[11]
Step 3: Formation of 3(5)-Aminopyrazole
-
Dissolve 239 g (1.00 mole) of 1-(p-tolylsulfonyl)-3-iminopyrazolidine (derived from the previous step) in 1.4 L of 2N sodium hydroxide.
-
Heat the solution at 85°C for 30 minutes.
-
Cool the solution to 10°C and acidify to pH 7 with concentrated hydrochloric acid.
-
Extract the aqueous solution continuously with ether for 24 hours.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The crude 3(5)-aminopyrazole is obtained as a pale yellow oil which can be purified by vacuum distillation.[11]
Green Chemistry Approaches
Recent research has focused on developing more environmentally friendly syntheses of pyrazole derivatives.[12] These approaches often involve:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and increase yields.[13]
-
Use of green solvents: Replacing traditional organic solvents with water or other benign alternatives is a key goal.[14][15]
-
Catalytic methods: Employing recyclable catalysts can improve atom economy and reduce waste.[12][14]
For example, multi-component reactions in aqueous media, sometimes catalyzed by agents like piperazine or cetyltrimethylammonium bromide (CTAB), represent a significant step forward in the sustainable production of these important heterocycles.[13][14]
Conclusion and Future Outlook
The synthesis of substituted 3-aminopyrazoles is a mature field, yet it continues to evolve. The condensation of β-ketonitriles with hydrazines remains the most robust and widely used method due to its simplicity and efficiency. However, the demand for novel substitution patterns and more sustainable synthetic routes drives continuous innovation. Future research will likely focus on expanding the scope of green catalytic methods, developing novel multi-component reactions, and applying flow chemistry techniques to enable safer and more scalable production of these vital pharmaceutical building blocks. The versatility of the 3-aminopyrazole core ensures its continued prominence in the landscape of drug discovery for years to come.
References
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
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Wang, M., et al. (2013). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein Journal of Organic Chemistry, 9, 2432-2437. Retrieved from [Link]
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Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. Retrieved from [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]
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Al-Omran, F., & El-Khair, A. A. (2004). Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. Journal of the Serbian Chemical Society, 69(11), 965-974. Retrieved from [Link]
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Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Retrieved from [Link]
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Castillo, J. C., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
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Cocco, M. T., Congiu, C., & Onnis, V. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Journal of Heterocyclic Chemistry, 37(4), 859-862. Retrieved from [Link] Cagliari.it/bitstream/11584/249335/1/J.%20Heterocyclic%20Chem.%202000%2C%2037%2C%20859.pdf
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Kumar, D., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 080-089. Retrieved from [Link]
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Saha, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 9(28). Retrieved from [Link]
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Pathan, M. D., et al. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 6(1). Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29019-29030. Retrieved from [Link]
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The Ascendant Role of 2-Methylphenyl Pyrazole Amines in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide serves as an in-depth exploration into the burgeoning field of 2-methylphenyl pyrazole amines, a chemical scaffold poised to make significant contributions to modern medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, biological activities, and therapeutic potential of this promising class of compounds.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The structural versatility of the pyrazole ring allows for facile multi-site functionalization, enabling the fine-tuning of physicochemical properties and biological activities.[3]
The introduction of an amino group to the pyrazole core further enhances its drug-like properties by providing a key hydrogen bond donor/acceptor site, crucial for molecular recognition at biological targets. Aminopyrazoles have demonstrated significant potential as kinase inhibitors, underscoring their relevance in oncology and immunology.[3][4] This guide focuses specifically on pyrazole amines bearing a 2-methylphenyl (ortho-tolyl) substituent, a structural motif that introduces unique steric and electronic features, potentially influencing target selectivity and pharmacokinetic profiles. While extensive research exists for the broader class of pyrazole derivatives, the specific exploration of 2-methylphenyl pyrazole amines represents a frontier in medicinal chemistry, with the potential to unlock novel therapeutic avenues.
Synthetic Strategies for 2-Methylphenyl Pyrazole Amines
The synthesis of 2-methylphenyl pyrazole amines can be approached through several established routes for pyrazole ring formation, followed by the introduction of the amino and 2-methylphenyl moieties. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
General Synthesis Workflow
A representative synthetic workflow for accessing 2-methylphenyl pyrazole amines is depicted below. This process typically begins with the selection of appropriate starting materials to construct the pyrazole core, followed by functional group interconversions to install the desired amine and 2-methylphenyl substituents.
Figure 1: A generalized synthetic workflow for the preparation of 2-methylphenyl pyrazole amines.
Detailed Experimental Protocol: Synthesis of a Model 1-(2-methylphenyl)-1H-pyrazol-5-amine
This protocol provides a step-by-step methodology for the synthesis of a representative 2-methylphenyl pyrazole amine.
Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde
-
To a stirred solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, add 3-oxopropanenitrile (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pyrazole nitrile intermediate.
-
Dissolve the intermediate in formic acid and treat with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at -78 °C.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to obtain the pyrazole-5-carbaldehyde.
Step 2: Oximation and Reduction to the Amine
-
Dissolve the pyrazole-5-carbaldehyde (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the oxime.
-
Dissolve the oxime in acetic acid and add zinc dust portion-wise at room temperature.
-
Stir for 1-2 hours, then filter the reaction mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the final 1-(2-methylphenyl)-1H-pyrazol-5-amine product, dry, and purify by chromatography.
Biological Activities and Therapeutic Potential
While specific data on 2-methylphenyl pyrazole amines is emerging, the broader class of pyrazole amines has demonstrated significant therapeutic potential across several disease areas. The introduction of the 2-methylphenyl group is anticipated to modulate these activities, potentially enhancing potency and selectivity.
Anticancer Activity
Pyrazole derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Targeted Kinases and Signaling Pathways:
Many pyrazole-based compounds have been developed to target key kinases in oncogenic signaling pathways, such as:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase involved in B-cell malignancies.[4]
-
p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation, with implications in cancer.[5]
The 2-methylphenyl group can influence the binding of these compounds to the kinase active site. The steric bulk of the ortho-methyl group can enforce a specific conformation of the molecule, potentially leading to enhanced selectivity for a particular kinase.
Figure 2: Potential kinase targets of 2-methylphenyl pyrazole amines in cancer therapy.
Table 1: Representative Anticancer Activity of Phenyl-Substituted Pyrazole Amines
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | JAK2 | - | Potent Inhibition | [6] |
| Pyrazole-benzyl ureas | p38α | - | Highly Potent | [5] |
| Pyrazolo[3,4-d]pyrimidines | VEGFR2 | - | Potent Inhibition | [7] |
Note: Data for specifically 2-methylphenyl substituted pyrazole amines is limited in publicly available literature. The table presents data for related phenyl-substituted pyrazoles to indicate the potential of this scaffold.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in the management of inflammation.[1][8]
Mechanism of Action:
The anti-inflammatory effects of pyrazole amines are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] By inhibiting COX-2, these compounds block the production of prostaglandins, key mediators of inflammation and pain.
The 2-methylphenyl substituent may influence the selectivity of these compounds for COX-2 over the constitutive COX-1 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationships (SAR)
The biological activity of 2-methylphenyl pyrazole amines is intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.
-
Position of the Amino Group: The position of the amino group on the pyrazole ring (3-, 4-, or 5-position) significantly impacts the biological activity, as it alters the molecule's ability to interact with target proteins.[4][9]
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring, such as the 2-methyl group, can influence the compound's conformation, lipophilicity, and metabolic stability. The ortho-methyl group can induce a twisted conformation between the phenyl and pyrazole rings, which may be favorable for binding to specific targets.
-
Substitution at other Pyrazole Positions: Modifications at other positions of the pyrazole ring can be used to modulate potency, selectivity, and pharmacokinetic properties.
Future Directions and Conclusion
The exploration of 2-methylphenyl pyrazole amines in medicinal chemistry is a promising and evolving field. While the broader class of pyrazole derivatives has demonstrated significant therapeutic potential, the specific contributions of the 2-methylphenyl substituent warrant further investigation. Future research should focus on:
-
The development of efficient and diverse synthetic routes to access a wide range of 2-methylphenyl pyrazole amine analogs.
-
Systematic biological evaluation of these compounds against a panel of relevant targets, particularly kinases and inflammatory enzymes.
-
In-depth structure-activity relationship studies to guide the optimization of lead compounds.
-
Preclinical evaluation of promising candidates to assess their in vivo efficacy and safety profiles.
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- Burger, M. T., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & medicinal chemistry letters, 19(23), 6529-6533.
- van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658397.
- Abd El-Karim, S. S., et al. (2025).
- Ali, S., et al. (2023). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Journal of Biomolecular Structure and Dynamics.
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Methodological & Application
A Comprehensive Guide to the Acylation of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine: Reagent Selection and Optimized Protocols
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives demonstrating a wide array of biological activities and functional properties.[1][2] Specifically, N-acylated 3-aminopyrazoles are crucial intermediates and final products in the development of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[3][4] The subject of this guide, 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, is a versatile building block whose utility is greatly expanded through the strategic acylation of its exocyclic amino group.[5]
This application note provides researchers, scientists, and drug development professionals with an in-depth technical guide to the acylation of this specific substrate. Moving beyond simple procedural lists, this document delves into the foundational principles governing the reaction, offers a comparative analysis of common acylating reagents, and provides detailed, field-proven protocols. The objective is to empower the user to make informed decisions on reagent selection and reaction optimization to achieve high-yield, high-purity synthesis of the desired N-acylated products.
Part 1: Foundational Principles of Pyrazole Amine Acylation
Structural and Electronic Analysis of the Substrate
The reactivity of this compound is dictated by its unique structural features:
-
Nucleophilic Center: The primary site of acylation is the exocyclic amino group at the C3 position. The pyrazole ring is an electron-rich aromatic system, which influences the nucleophilicity of this amine.
-
Regioselectivity: The nitrogen at the N2 position is already substituted with a methyl group. This effectively prevents competing N-acylation on the pyrazole ring itself, a common side reaction in N-unsubstituted pyrazoles, thereby simplifying the reaction outcome.[3][6]
-
Steric Hindrance: The presence of a 2-methylphenyl (o-tolyl) group at the C5 position introduces steric bulk in the vicinity of the reacting amine. While not directly adjacent, this can influence the approach of very large or bulky acylating agents.
The General Mechanism: Nucleophilic Acyl Substitution
The acylation of the 3-amino group proceeds via a classic nucleophilic addition-elimination mechanism.[7][8] The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling the leaving group to yield the stable amide product.
Caption: General mechanism for the acylation of 3-aminopyrazole.
The efficacy of the reaction is critically dependent on the nature of the leaving group (L). More reactive acylating agents, such as acid chlorides, feature excellent leaving groups (Cl⁻), while carboxylic acids require activation to convert the hydroxyl group into a better leaving group.
Part 2: Reagent Selection and Comparative Analysis
The choice of acylating agent is the most critical decision in the experimental design. It directly impacts reaction rate, yield, purity, and the tolerance of other functional groups. The following table provides a comparative summary of the most common reagent classes.
| Reagent Class | Example Reagent(s) | Reactivity | Advantages | Disadvantages | Typical Conditions | Byproducts |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Very High | Fast reactions, high yields, widely available. | Highly moisture-sensitive, generates corrosive HCl, may require low temperatures. | Inert solvent (DCM, THF), stoichiometric base (Et₃N, Pyridine), 0 °C to RT.[9] | Amine hydrochloride salt. |
| Acid Anhydrides | Acetic anhydride, Boc anhydride | High | Less moisture-sensitive than acid chlorides, good yields. | Can require heating or catalysis (e.g., DMAP), byproduct must be removed.[10] | Neat or in aprotic solvent, often with a base, RT to reflux. | Carboxylic acid. |
| Carboxylic Acids | Acetic acid, Benzoic acid | Low (requires activation) | Vast substrate scope, mild conditions possible, ideal for complex molecules. | Requires stoichiometric coupling agents and additives, can be costly.[11] | Aprotic solvent (DMF, DCM), coupling agent (EDC, HATU), additive (HOBt). | Urea derivatives, phosphonates, etc., depending on the coupling agent. |
Acylation using Acid Chlorides
This is often the most direct and forceful method. The high electrophilicity of the acid chloride carbonyl carbon leads to rapid reactions, often complete within minutes to a few hours at room temperature or below.
Causality of Experimental Choices:
-
Base: A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. Its purpose is to neutralize the hydrogen chloride (HCl) generated during the reaction.[7] Failure to scavenge the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are required to prevent hydrolysis of the highly reactive acid chloride.[12]
-
Temperature: Reactions are typically initiated at 0 °C. This is to control the initial exothermic reaction rate, minimizing the formation of potential side products.
Acylation using Acid Anhydrides
Acid anhydrides offer a good balance of reactivity and handling convenience. They are less susceptible to hydrolysis than acid chlorides.
Causality of Experimental Choices:
-
Catalyst: For less reactive amines or anhydrides, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[10] DMAP functions by first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate.
-
Base: As with acid chlorides, a base is required to neutralize the carboxylic acid byproduct.[8]
-
Conditions: Reactions can often be run at room temperature, but gentle heating may be required to drive the reaction to completion, depending on the specific substrates.
Acylation using Carboxylic Acids and Coupling Reagents
This method is the cornerstone of modern amide bond synthesis, particularly in pharmaceutical development, due to its mildness and broad functional group tolerance. The coupling agent's role is to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby activating it for nucleophilic attack.
Causality of Experimental Choices:
-
Coupling Agents:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
Phosphonium/Uronium Salts (e.g., HATU, HBTU, PyBOP): These are considered highly efficient "second-generation" coupling reagents. They react with the carboxylic acid to form activated esters (e.g., OBt or OAt esters) that are less prone to side reactions and racemization (for chiral acids) than O-acylisourea intermediates.
-
-
Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. HOBt traps the O-acylisourea intermediate to form an active ester, which increases efficiency and suppresses side reactions.
Part 3: Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for each specific substrate combination. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: General experimental workflow for acylation reactions.
Protocol 1: Acylation using an Acid Chloride (e.g., Benzoyl Chloride)
Materials:
-
This compound (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM (approx. 0.1 M concentration).
-
Stir the solution until the solid is fully dissolved. Add triethylamine.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to yield the pure N-(2-methyl-5-(2-methylphenyl)-2H-pyrazol-3-yl)benzamide.
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
Materials:
-
This compound (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Pyridine (as solvent and base)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 equiv, optional catalyst)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve this compound in pyridine.
-
Add DMAP (if used).
-
Slowly add acetic anhydride to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-6 hours (or heat to 50-60 °C if the reaction is sluggish). Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water with stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed to afford N-(2-methyl-5-(2-methylphenyl)-2H-pyrazol-3-yl)acetamide.
Protocol 3: Amide Coupling using a Carboxylic Acid with EDC/HOBt
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (e.g., 4-methoxybenzoic acid) (1.1 equiv)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid, HOBt, and anhydrous DMF.
-
Stir to dissolve, then add this compound, followed by DIPEA.
-
Add EDC·HCl to the mixture in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent. High vacuum may be needed to remove residual DMF.
-
Purify the crude material by flash column chromatography to yield the desired amide product.
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Starting amine protonated.4. Low reactivity of substrates. | 1. Use fresh or newly opened acylating agent.2. Ensure at least a stoichiometric amount of base is used.3. Add more base; ensure starting material is neutral.4. Switch to a more reactive agent (e.g., carboxylic acid -> acid chloride), add a catalyst (DMAP), or gently heat the reaction. |
| Multiple Products on TLC | 1. Impure starting materials.2. Side reactions (e.g., O-acylation if tautomerism is possible, though not here).3. Overly harsh conditions causing decomposition. | 1. Purify starting materials before reaction.2. Ensure the N2-position is methylated to prevent ring acylation.3. Run the reaction at a lower temperature. |
| Difficult Purification | 1. Byproduct co-elutes with the product (e.g., dicyclohexylurea from DCC).2. Unreacted starting material is difficult to separate. | 1. Use a coupling reagent with a water-soluble byproduct (e.g., EDC).2. Try to drive the reaction to completion. Use a different solvent system for chromatography or attempt recrystallization. |
Conclusion
The acylation of this compound is a robust and versatile transformation critical for synthesizing a diverse range of valuable molecules. The selection of the appropriate acylating agent—be it a highly reactive acid chloride, a convenient acid anhydride, or a mild carboxylic acid with a coupling agent—is paramount and should be guided by the specific acyl group being introduced, the scale of the reaction, and the overall chemical strategy. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently access a wide variety of N-acylated pyrazole derivatives for applications in drug discovery and beyond.
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Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents. Retrieved from [Link]
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Scalable Manufacturing of 2-Methylphenyl Pyrazoles: Application Notes and Protocols
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous blockbuster drugs and agrochemicals.[1][2][3] Specifically, pyrazoles substituted with a 2-methylphenyl group at the N1 position are prevalent motifs in various biologically active agents. The transition from laboratory-scale synthesis to industrial-scale manufacturing of these compounds presents significant challenges, including process safety, regioselectivity control, cost-effectiveness, and environmental impact. This guide provides a detailed overview of scalable manufacturing methods for 2-methylphenyl pyrazoles, designed for researchers, chemists, and process development professionals. We will explore foundational synthetic strategies, delve into modern catalytic and continuous flow technologies that enhance efficiency and safety, and provide detailed, actionable protocols. The focus is on the causality behind methodological choices, ensuring a robust and reproducible manufacturing process.
Chapter 1: Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
The most established and widely employed method for pyrazole synthesis is the Knorr cyclocondensation reaction.[4][5] This pathway involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6] For the synthesis of 2-methylphenyl pyrazoles, this translates to the condensation of 2-methylphenylhydrazine with a suitable 1,3-dielectrophile.
Mechanism and Rationale
The reaction proceeds via an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the aromatic pyrazole ring.[4] The choice of an acidic or basic catalyst can influence the reaction rate and, critically, the regiochemical outcome.
The primary advantage of the Knorr synthesis is its operational simplicity and the use of readily available starting materials. However, when using unsymmetrical 1,3-dicarbonyl compounds, the reaction can lead to the formation of two regioisomers, complicating purification and reducing the yield of the desired product.[7] This lack of regioselectivity is a significant drawback for large-scale manufacturing where product purity and process efficiency are paramount.
Caption: General workflow of the Knorr Pyrazole Synthesis.
Chapter 2: Advanced Methodologies for Scalable Production
To overcome the limitations of classical methods, modern synthetic chemistry offers more efficient, selective, and sustainable alternatives suitable for industrial-scale production.
Catalytic Hydrogen-Transfer Synthesis
A significant advancement is the use of metal-catalyzed dehydrogenative condensation, which allows for the synthesis of pyrazoles from 1,3-diols and hydrazines.[7] This approach, often utilizing ruthenium catalysts, circumvents the need for potentially unstable 1,3-dicarbonyl intermediates by generating them in situ from the corresponding diols.[7]
Causality and Advantages:
-
Improved Feedstock Stability: 1,3-diols are generally more stable and easier to handle than their 1,3-dicarbonyl counterparts.
-
High Regioselectivity: This method often provides excellent control over regioselectivity, leading to a single desired product and simplifying downstream processing.[7]
-
Atom Economy: The reaction generates water as the primary byproduct, aligning with green chemistry principles.
This strategy is particularly valuable for producing unsymmetrical pyrazoles with high purity, a critical requirement in pharmaceutical manufacturing.[7]
Multi-Component Reactions (MCRs)
One-pot multi-component reactions are highly efficient processes where three or more reactants are combined to form a product in a single step.[8] These reactions are inherently scalable due to:
-
Process Intensification: Combining multiple steps reduces reactor occupancy, energy consumption, and waste generation.
-
Operational Simplicity: Fewer unit operations lead to lower capital and operational costs.
-
High Throughput: MCRs can rapidly generate complex molecules from simple, readily available starting materials.[8]
Various MCRs for pyrazole synthesis have been developed, often employing green catalysts like natural waste-derived materials or recyclable heterogeneous catalysts.[8]
Chapter 3: Continuous Flow Synthesis: The Modern Standard for Scalability
Flow chemistry has emerged as a transformative technology for the synthesis of heterocyclic compounds, including pyrazoles.[1][9] By performing reactions in a continuously flowing stream through a reactor, this methodology offers superior control, safety, and scalability compared to traditional batch processing.[1]
Key Advantages for Scalable Manufacturing:
-
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous reagents or exothermic reactions.
-
Superior Process Control: Precise control over temperature, pressure, and residence time leads to higher yields, improved purity, and excellent reproducibility.[9]
-
Efficient Scale-Up: Production is scaled by extending the operation time rather than increasing the reactor volume, eliminating the need for costly and time-consuming re-optimization of reaction conditions.
-
Automation: Fully automated systems allow for unattended operation, improving efficiency and reducing labor costs.
Several flow-based approaches to pyrazole synthesis have been reported, including copper-catalyzed cycloadditions and multi-step sequences without the isolation of intermediates.[10][11]
Caption: Conceptual workflow for a continuous flow synthesis of pyrazoles.
Chapter 4: Comparative Analysis and Process Optimization
Selecting the optimal synthetic route for industrial production requires a careful evaluation of various parameters.
| Parameter | Knorr Synthesis (Batch) | Ru-Catalyzed Diol Synthesis (Batch) | Continuous Flow Synthesis |
| Starting Materials | Hydrazine, 1,3-Dicarbonyl | Hydrazine, 1,3-Diol | Varies (e.g., Alkynes, Hydrazines) |
| Regioselectivity | Often poor to moderate | Excellent | High (Process-dependent) |
| Scalability | Challenging due to heat transfer and mixing | Moderate | Excellent (Scale-out) |
| Safety | Moderate (Exotherms in large batches) | Good | Excellent (Small reactor volume) |
| Yield | Variable (60-85%) | High (70-95%) | Very High (80-99%)[9][10] |
| Process Control | Limited | Moderate | Superior |
| Capital Cost | Low | Moderate (Catalyst cost) | High (Initial equipment) |
Process Optimization Considerations:
-
Solvent Selection: Opt for high-boiling, recoverable, and green solvents. In some flow processes, solvent-free conditions can be achieved.[8]
-
Catalyst Loading: In catalytic processes, minimize catalyst loading without compromising reaction efficiency to reduce costs and heavy metal contamination.
-
Work-up and Purification: Design the process to favor crystallization over chromatographic purification. Liquid-liquid extraction in continuous flow can be integrated for streamlined work-up.
-
Process Analytical Technology (PAT): Implement in-line monitoring (e.g., IR, Raman spectroscopy) to track reaction progress in real-time, ensuring consistent product quality and enabling rapid process optimization.
Chapter 5: Detailed Experimental Protocols
Protocol 1: Batch Synthesis via Modified Knorr Condensation
This protocol describes a general procedure for the synthesis of a 1-(2-methylphenyl)-3,5-disubstituted pyrazole.
Materials:
-
2-Methylphenylhydrazine hydrochloride
-
1,3-Diketone (e.g., Acetylacetone for 3,5-dimethyl derivative)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Sodium Acetate
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-methylphenylhydrazine hydrochloride (1.0 mol) and sodium acetate (1.1 mol) in glacial acetic acid (500 mL).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to generate the free hydrazine in situ. To this suspension, add the 1,3-diketone (1.05 mol) dropwise over 30 minutes. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (2 L) with vigorous stirring. The crude product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(2-methylphenyl)pyrazole derivative. Dry the final product under vacuum at 40-50 °C.
Self-Validation: The protocol's success is validated by the high yield of a single major product, confirmed by analytical methods, and the ease of purification via crystallization, indicating a clean reaction.
Protocol 2: Conceptual Protocol for Continuous Flow Synthesis
This protocol outlines the setup and operation for a continuous flow synthesis, adaptable for various pyrazole syntheses, such as the copper-catalyzed cycloaddition of an alkyne and a diazo compound precursor or a multi-step alkyne homocoupling followed by hydroamination.[10][11]
Equipment:
-
Two HPLC pumps
-
T-junction mixer
-
Packed-bed reactor column (e.g., containing a supported copper catalyst) or a heated coil reactor
-
Back-pressure regulator (BPR)
-
Automated collection system
Procedure:
-
Stream Preparation:
-
Stream A: Prepare a solution of the first reactant (e.g., terminal alkyne) in a suitable solvent (e.g., MeCN).
-
Stream B: Prepare a solution of the second and third reactants (e.g., sydnone or hydrazine derivative) in the same solvent.[11]
-
-
System Setup:
-
Pump Stream A and Stream B at defined flow rates (e.g., 0.5 mL/min each) to converge at the T-mixer.
-
The mixed stream enters the reactor, which is maintained at a specific temperature (e.g., 80-120 °C). The total flow rate and reactor volume determine the residence time.
-
The stream exiting the reactor passes through a BPR (e.g., set to 5 bar) to ensure the solvent remains in the liquid phase above its boiling point.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
The output stream containing the pyrazole product is collected. The solvent can be removed under reduced pressure.
-
-
Optimization: Key parameters such as temperature, residence time (by adjusting flow rates), and reagent stoichiometry can be rapidly screened to find the optimal conditions for yield and purity.
Chapter 6: Analytical Methods for Quality Control
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and isomeric purity of the synthesized pyrazole.
-
Mass Spectrometry (MS): Provides molecular weight confirmation of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and thermal stability of the compound.
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing. [Link]
-
Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2022). Thieme. [Link]
-
Cu-catalysed pyrazole synthesis in continuous flow. (n.d.). RSC Publishing. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC. [Link]
-
Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]
- Process for the preparation of pyrazole. (1984).
-
Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. (n.d.). Quickcompany. [Link]
-
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions. (2025). Article. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
- Process for the production of pyrazoles. (2008).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. [Link]
Sources
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- 2. journals.stmjournals.com [journals.stmjournals.com]
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- 5. benchchem.com [benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting cyclization failures in pyrazole amine production
A Senior Application Scientist's Guide to Troubleshooting Cyclization Failures
Welcome to the technical support center for pyrazole amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical cyclization step of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve common issues in your laboratory. Pyrazole derivatives are a cornerstone of modern drug discovery, and mastering their synthesis is a critical skill.[1][2] This guide will address the most frequent failure modes in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
Section 1: Core Principles of Pyrazole Amine Formation
Understanding the reaction mechanism is the first step in effective troubleshooting. The most common route to pyrazole synthesis is the Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent) under acidic or basic conditions.[3][4][5] The reaction proceeds through initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] Variations using precursors like α,β-unsaturated nitriles are also common for directly installing an amino group.[7]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. name-reaction.com [name-reaction.com]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Recrystallization Solvents for Substituted Pyrazole Amines
Welcome to the technical support center dedicated to overcoming the challenges of recrystallizing substituted pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity and yield of their compounds through effective crystallization techniques. Here, we will delve into the underlying principles of solvent selection, provide detailed troubleshooting guides for common issues, and answer frequently asked questions, all grounded in scientific expertise and practical experience.
The Science of Recrystallization for Pyrazole Amines
Substituted pyrazole amines are a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] Their purification via recrystallization is a crucial step, yet it is often fraught with challenges due to their unique structural and electronic properties. The presence of both the pyrazole ring and an amine substituent introduces a complex interplay of polarity, hydrogen bonding capabilities, and potential for tautomerism, all of which significantly influence their solubility in different solvents.[3][4]
Understanding the amphoteric nature of the pyrazole ring—possessing both a weakly acidic N-H proton and a basic pyridine-like nitrogen—is key to mastering their recrystallization.[3][4] Furthermore, the amine substituent can act as a hydrogen bond donor and acceptor, further complicating solvent interactions. This guide will equip you with the knowledge to navigate these complexities and achieve successful purification.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the recrystallization of substituted pyrazole amines, providing explanations for the underlying causes and actionable solutions.
Q1: My substituted pyrazole amine is poorly soluble in common recrystallization solvents, even at elevated temperatures. What should I do?
Underlying Cause: Poor solubility often stems from strong intermolecular forces in the crystal lattice of your compound, such as extensive hydrogen bonding or π-π stacking, which the solvent cannot overcome. The polarity mismatch between your highly substituted, potentially rigid pyrazole amine and the chosen solvent is a common culprit.
Solutions:
-
Employ a Binary Solvent System: This is often the most effective strategy for compounds with challenging solubility profiles.[5]
-
Principle: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "antisolvent" in which the compound is sparingly soluble) dropwise until you observe persistent turbidity. The two solvents must be miscible.[5][6] This creates a finely tuned solvent environment where the compound is supersaturated upon cooling, promoting crystallization.
-
Common Pairs:
-
-
Solvent Screening with Co-solvents: If a single solvent is desired, consider a mixture of solvents to fine-tune the polarity. Small-scale screening with various co-solvents can reveal a suitable system.[5] Common co-solvents to enhance polarity include DMF and DMSO, though their high boiling points can make removal challenging.
-
pH Adjustment for Salt Formation: For pyrazole amines, leveraging their basicity is a powerful technique.
-
Principle: Convert the amine to a more soluble salt (e.g., a hydrochloride or sulfate) by adding a dilute acid.[10][11] The salt can then be recrystallized from a polar solvent like water or an alcohol/water mixture. After purification, the salt can be neutralized to regenerate the pure amine.
-
Caution: Ensure your compound is stable to acidic conditions.
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I prevent this?
Underlying Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is too concentrated, the cooling is too rapid, or the melting point of the solute is lower than the temperature of the solution. The presence of significant impurities can also lower the melting point of the mixture, exacerbating this issue.
Solutions:
-
Increase the Solvent Volume: The most common reason for oiling out is excessive supersaturation. Add a small amount of the hot "good" solvent back to the mixture to redissolve the oil, and then allow it to cool more slowly.
-
Slow Down the Cooling Rate: Rapid cooling favors precipitation over crystallization. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[12]
-
Lower the Initial Temperature of Dissolution: If possible, dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.
-
Change the Solvent System: A different solvent or solvent mixture may have a lower boiling point and be less prone to causing your compound to oil out.
Q3: No crystals form even after my solution has cooled to room temperature and been placed in an ice bath. What is happening?
Underlying Cause: The solution is likely supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites for crystals to begin forming. Alternatively, you may have used too much solvent.[13]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide a surface for crystal growth.[12]
-
Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent and then attempt to cool and crystallize again.[12]
-
Place in a Colder Environment: If an ice bath is not sufficient, a freezer or a dry ice/acetone bath can be used to further decrease the solubility of your compound.
Q4: The recrystallization resulted in a very low yield. How can I improve it?
Underlying Cause: A low yield is often a consequence of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[13] Other causes include premature crystallization during hot filtration or washing the collected crystals with a solvent that is too warm.
Solutions:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Add the hot solvent in small portions until the compound just dissolves.[14]
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent your product from crystallizing on the filter paper.[15]
-
Chill the Rinsing Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[13]
-
Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.[14]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude substituted pyrazole amine. Add a few drops of the candidate solvent. If it dissolves readily at room temperature, it is not a suitable solvent. If it is insoluble at room temperature, heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Binary-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which your compound is very soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly and persistently turbid.[5]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Amines
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds and salts. Slow to dry.[14] |
| Ethanol | High | 78 | Excellent general-purpose protic solvent.[15][16] |
| Methanol | High | 65 | Similar to ethanol but more volatile.[17] |
| Isopropanol | Medium-High | 82 | Good alternative to ethanol.[18] |
| Acetone | Medium | 56 | Good for compounds of intermediate polarity.[17] |
| Ethyl Acetate | Medium | 77 | Effective for many organic compounds.[8] |
| Toluene | Low | 111 | Useful for less polar compounds or as a co-solvent.[15] |
| Hexane/Heptane | Low | 69 / 98 | Often used as an antisolvent.[8] |
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of substituted pyrazole amines.
Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator to speed up the cooling and crystallization process?
A: While a rotary evaporator is excellent for removing solvent to recover your compound if crystallization fails, it is not recommended for the crystallization step itself. The rapid cooling and agitation associated with rotary evaporation will likely cause the compound to precipitate as a powder or oil, trapping impurities, rather than forming pure crystals. Slow, undisturbed cooling is crucial for selective crystallization.
Q: My pyrazole amine is colored. Does this mean it is impure? How can I remove the color?
A: While some pyrazole derivatives are inherently colored (e.g., yellow to orange), color can also indicate the presence of impurities.[15] If you suspect the color is from an impurity, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.
Q: How does the substitution pattern on my pyrazole amine affect solvent choice?
A: The substitution pattern is critical. Electron-donating or -withdrawing groups, as well as bulky or polar substituents, will significantly alter the overall polarity and hydrogen bonding capacity of the molecule.[3]
-
Nonpolar substituents (e.g., alkyl, aryl): These will decrease the compound's polarity, making it more soluble in less polar solvents like toluene or ethyl acetate.
-
Polar substituents (e.g., -OH, -COOH, -NO2): These will increase polarity, favoring more polar solvents like alcohols or even water.[15]
-
Hydrogen-bonding groups: These will increase solubility in protic solvents like alcohols and water.
Q: Is there a "universal" solvent system for substituted pyrazole amines?
A: Unfortunately, no. The diversity of possible substituents on the pyrazole ring means that solvent selection must be done on a case-by-case basis.[9] However, ethanol and ethanol/water mixtures are often a good starting point for screening due to their ability to engage in hydrogen bonding and their moderate polarity.[16][19]
References
-
Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Retrieved from [Link]
-
Gomes, P. A. C., & Silva, A. M. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved from [Link]
-
Ali, A. H., et al. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. AIP Publishing. Retrieved from [Link]
- Bayer AG. (2011). Method for purifying pyrazoles. Google Patents.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Domasevitch, K. V. (2021). Response to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Gomes, P. A. C., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Kisel, V. M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Retrieved from [Link]
-
Abrigach, F. (2014). Response to "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". ResearchGate. Retrieved from [Link]
-
Reddit user. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Reddit user. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
-
Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
del Águila, M. A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Retrieved from [Link]
-
El-Sayed, N. N. E. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Chemical Science International Journal. Retrieved from [Link]
-
Patil, S. B., et al. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. Retrieved from [Link]
-
Reddit user. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
Hranjec, M. (2024). Heterocycles in Medicinal Chemistry III. Molecules. Retrieved from [Link]
-
Guchhait, S. K., & Madaan, C. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Retrieved from [Link]
Sources
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Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine
Welcome to the technical support center for 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
I. Foundational Understanding: FAQs
This section addresses the fundamental properties of this compound and the underlying reasons for its limited aqueous solubility.
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: The aqueous solubility of this compound is primarily governed by its molecular structure, which features both hydrophobic and hydrophilic moieties. Key properties include:
-
Molecular Structure: The presence of a methylphenyl group and a pyrazole ring contributes to its lipophilic character, while the amine group provides a site for protonation and potential hydrogen bonding.
-
Predicted Physicochemical Properties: While experimental data for this specific compound is limited in the public domain, we can infer properties from similar structures. For instance, related pyrazole derivatives often exhibit a positive LogP value, indicating higher solubility in lipids than in water.[1][2][3] The amine group suggests it is a weak base. For example, a related compound, 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, has an apparent basic pKa of 5.35.[4]
Q2: Why is this compound poorly soluble in neutral aqueous solutions?
A2: The limited solubility in neutral water is a direct consequence of its chemical structure. The non-polar methylphenyl and pyrazole components dominate the molecule's behavior, leading to unfavorable interactions with polar water molecules. In a neutral pH environment, the basic amine group is not sufficiently protonated to significantly enhance its interaction with water.
II. Troubleshooting Guide: Practical Solutions for Solubility Enhancement
This guide provides a systematic approach to resolving common solubility issues encountered during experimentation.
Problem: My compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).
This is a common starting point for many researchers. The following troubleshooting workflow will guide you through a series of logical steps to enhance the solubility of this compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles. [5][6]2. Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Phase Solubility Study: Add an excess of your compound to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached.
-
Analyze: Filter or centrifuge and analyze the supernatant to determine the compound's solubility as a function of cyclodextrin concentration.
| Cyclodextrin Type | Key Features | Common Applications |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. [6] | Oral and parenteral formulations. |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, anionic nature. [5] | Parenteral formulations for basic drugs. |
III. Analytical Methods for Solubility Determination
Accurate measurement of solubility is crucial for evaluating the effectiveness of any enhancement strategy.
Q6: What are the standard methods for measuring aqueous solubility?
A6: Several methods can be employed, with the choice depending on the required accuracy and throughput.
-
Shake-Flask Method: This is the "gold standard" for determining thermodynamic solubility. [7]It involves equilibrating an excess of the solid compound in the solvent over a prolonged period (24-72 hours) followed by quantification of the dissolved solute.
-
High-Throughput Screening (HTS) Methods: For rapid screening, kinetic solubility can be assessed using methods like turbidimetry, which measures the concentration at which the compound precipitates from a stock solution. [8]* Gravimetric Method: This classic method involves preparing a saturated solution, evaporating a known volume of the filtrate to dryness, and weighing the residual solid. [9]
IV. Concluding Remarks
The solubility of this compound in aqueous media can be effectively managed by systematically applying the principles of pH adjustment, co-solvency, and complexation. It is recommended to start with the simplest approach, pH adjustment, and progress to more complex formulations as needed. Always verify the solubility enhancement with a reliable analytical method.
V. References
-
Al-kassas, R., Al-gobal, K., Al-kassas, R., & Al-kassas, R. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 635-647.
-
Kumar, S., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82.
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science, 22(3), 1-10.
-
MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
MDPI. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Chavda, V. P., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of PharmTech Research, 2(2), 907-913.
-
Gupta, J., & Devi, A. (2019). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2(4), 1-8.
-
IGI Global. (2025). Co-solvent: Significance and symbolism. [Link]
-
Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
-
Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences, 2(4), 438-446.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Fiveable. (n.d.). pH and Solubility. [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]
-
American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]
-
Analytical Chemistry. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
-
PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
-
EPA. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. [Link]
-
PubChemLite. (n.d.). 2-[5-amino-3-(2-methylphenyl)-1h-pyrazol-1-yl]ethan-1-ol. [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
-
PubChemLite. (n.d.). 1-(2-methylphenyl)-3-phenyl-1h-pyrazol-5-amine. [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
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Technical Support Center: Minimizing Side Reactions in Pyrazole Methylation
Welcome to the Technical Support Center for the selective N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the methylation of pyrazole precursors.
Introduction
The N-methylated pyrazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. However, the synthesis of these vital scaffolds is often plagued by side reactions, primarily the formation of regioisomers and over-methylation. The inherent electronic properties of the pyrazole ring, with its two adjacent and reactive nitrogen atoms (N1 and N2), make achieving high regioselectivity a significant synthetic challenge.[1] This guide provides a comprehensive overview of the factors governing these side reactions and offers field-proven strategies to minimize them, ensuring high-yield, selective, and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during pyrazole methylation?
A1: There are two principal side reactions that commonly occur:
-
Formation of N1 and N2 Regioisomers: For an unsymmetrically substituted pyrazole, methylation can occur at either of the two nitrogen atoms, leading to a mixture of 1-methyl (N1) and 2-methyl (N2) pyrazole products. These isomers often have very similar physical properties, making their separation challenging.[2] Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are notorious for providing poor selectivity.[2]
-
Over-methylation: This occurs when the already N-methylated pyrazole product undergoes a second methylation, forming a quaternary pyrazolium salt. This is more prevalent when using highly reactive methylating agents or when the reaction is allowed to proceed for an extended period.[2]
Q2: What are the key factors that control the N1 vs. N2 regioselectivity?
A2: The ratio of N1 to N2 methylated products is a delicate balance of several interconnected factors. Understanding and manipulating these can steer the reaction towards the desired isomer.
-
Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position of the pyrazole ring will direct methylation to the more accessible nitrogen. Similarly, using a sterically demanding methylating agent can significantly enhance selectivity for the less hindered nitrogen.[1][3]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the nearby nitrogen, while electron-donating groups can enhance it.[2]
-
Reaction Conditions:
-
Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are often required to fully deprotonate the pyrazole N-H, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[2][4] The nature of the counter-ion of the base can also influence the regioselectivity.[4]
-
Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF and DMSO are commonly used.[2] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases, likely due to their unique hydrogen-bonding properties.[5][6]
-
Temperature: The reaction temperature can impact the ratio of N1 to N2 isomers. It is an important parameter to screen when optimizing for a specific isomer.[2]
-
Q3: I am getting a nearly 1:1 mixture of N1 and N2 isomers. What is the most effective way to improve selectivity for the N1 position?
A3: Achieving high N1-selectivity is a common goal. Here are some of the most effective strategies:
-
Utilize Sterically Hindered Methylating Agents: This is one of the most reliable methods. Instead of using small reagents like methyl iodide, employ a "masked" methylating agent like (chloromethyl)triisopropoxysilane. The bulky triisopropoxysilyl group will sterically direct the alkylation to the less hindered N1 position. A subsequent deprotection step with a fluoride source, such as tetrabutylammonium fluoride (TBAF), reveals the methyl group. This approach has been shown to achieve N1/N2 ratios of over 99:1.[1][3][7]
-
Biocatalysis: For ultimate selectivity, consider enzymatic methylation. Engineered S-adenosyl-L-methionine (SAM)-dependent halide methyltransferases can provide exceptional regioselectivity (>99%) for pyrazole methylation.[2]
-
Protecting Group Strategy: In some cases, it may be feasible to install a protecting group that blocks one of the nitrogen atoms, forcing methylation to occur at the desired position. This is followed by the removal of the protecting group.[2][8]
Q4: My reaction is complete, but I am struggling to separate the N1 and N2 isomers. What are the best purification strategies?
A4: Separating regioisomers can be a significant challenge. Here are some techniques to try:
-
Silica Gel Column Chromatography: This is the most common method. The key is to find an eluent system that provides good resolution on a TLC plate first. If the isomers have very similar polarities, consider using a different stationary phase like alumina or reversed-phase silica. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and separation.[2]
-
Crystallization via Salt Formation: If chromatography fails, crystallization can be a powerful alternative. By reacting the isomer mixture with an inorganic or organic acid, you can form a salt of the pyrazole. The different isomers may have different crystallization properties as salts, allowing for selective crystallization of one isomer.[8]
-
Fractional Distillation: For liquid isomers with a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective purification method on a larger scale.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently strong base: The pyrazole N-H may not be fully deprotonated. 2. Poor quality reagents: The methylating agent may have decomposed, or the solvent may not be anhydrous. 3. Low reactivity of the pyrazole: Electron-withdrawing groups on the ring can decrease its nucleophilicity. | 1. Switch to a stronger base such as NaH or KHMDS. 2. Use freshly purchased or purified reagents and ensure solvents are anhydrous. 3. Increase the reaction temperature or use a more reactive methylating agent (e.g., methyl triflate). |
| Poor N1/N2 Regioselectivity | 1. Non-selective methylating agent: Reagents like MeI and DMS often give poor selectivity. 2. Suboptimal reaction conditions: The choice of base and solvent greatly influences the isomer ratio. | 1. Switch to a sterically bulky methylating agent like (chloromethyl)triisopropoxysilane. 2. Screen different bases (e.g., K₂CO₃, NaH, KHMDS) and solvents (e.g., DMF, DMSO, THF, TFE, HFIP). For N1-alkylation of 3-substituted pyrazoles, K₂CO₃ in DMSO is a good starting point.[1] |
| Formation of Quaternary Salt (Over-methylation) | 1. Highly reactive methylating agent: Reagents like methyl triflate are very powerful. 2. Extended reaction time or excess methylating agent. | 1. Use a less reactive methylating agent (e.g., methyl iodide instead of methyl triflate). 2. Carefully control the stoichiometry of the methylating agent (use 1.0-1.1 equivalents) and monitor the reaction by TLC or LC-MS to stop it upon consumption of the starting material.[2] |
| Product Loss During Workup | 1. High water solubility of the product: N-methylated pyrazoles can be polar and have some solubility in water. | 1. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. |
Data Presentation
The choice of methylating agent has a profound impact on the regioselectivity of the reaction. The following table summarizes the N1/N2 selectivity for the methylation of various 3-substituted pyrazoles, comparing a traditional methylating agent (MeI) with a sterically hindered α-halomethylsilane.
| Pyrazole Substrate (R group) | Methylating Agent | N1 : N2 Ratio | Yield (%) | Reference |
| 3-Phenyl | MeI | ~3 : 1 | - | [1] |
| 3-Phenyl | (Chloromethyl)triisopropoxysilane | 93 : 7 | 78 | [1] |
| 3-(4-Methoxyphenyl) | (Chloromethyl)triisopropoxysilane | >99 : 1 | 48 | [1] |
| 3-(2-Pyridyl) | (Chloromethyl)triisopropoxysilane | >99 : 1 | 73 | [1] |
| 3-Bromo | (Chloromethyl)triisopropoxysilane | 93 : 7 | 72 | [1] |
Data synthesized from literature reports on the use of sterically hindered silylmethyl reagents.[1]
Visualizations
General Reaction Scheme for Pyrazole Methylation
Caption: Possible products in pyrazole methylation.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for improving regioselectivity.
Experimental Protocols
Protocol 1: General Methylation of 3-Phenylpyrazole with Methyl Iodide (Illustrative of Poor Selectivity)
Disclaimer: This protocol is for illustrative purposes to show a typical procedure that may lead to a mixture of regioisomers.
-
To a solution of 3-phenylpyrazole (1.0 g, 6.94 mmol) in anhydrous DMF (20 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.63 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (0.48 mL, 7.63 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole, which will require careful chromatographic separation.
Protocol 2: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
This protocol is adapted from a method that employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1]
Step A: N-Silylmethylation
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in a mixture of anhydrous THF and DMSO, add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.2 equiv) and heat the reaction mixture to 60 °C.
-
Stir for 2-4 hours, monitoring the consumption of the starting pyrazole by TLC or LC-MS.
Step B: Protodesilylation
-
Upon completion of the N-alkylation step, add a solution of tetrabutylammonium fluoride (TBAF) (2.0 equiv) and water to the reaction mixture.
-
Continue stirring at 60 °C for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole with high regioselectivity.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Yang, B., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Yang, B., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
N-methylation of pyrazole. Reddit. [Link]
-
Afonin, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16935. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. reddit.com [reddit.com]
Technical Support Center: Controlling Regioselectivity in N-Methyl Pyrazole Synthesis
Welcome to the technical support center for N-methyl pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. The formation of undesired regioisomers is a persistent issue that can complicate purification, reduce yields, and hinder drug development timelines.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the mechanistic underpinnings of common synthetic routes and offer robust troubleshooting protocols to grant you precise control over your reaction outcomes.
Part 1: Regiocontrol During Pyrazole Ring Formation (Knorr Synthesis & Variants)
The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. When using methylhydrazine and an unsymmetrical 1,3-dicarbonyl, the reaction can produce two distinct regioisomers. This section addresses how to control this outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in the condensation of an unsymmetrical 1,3-diketone with methylhydrazine?
A1: The regiochemical outcome is a result of a delicate balance between steric and electronic factors, which are heavily influenced by the reaction conditions. The core issue is that methylhydrazine possesses two nucleophilic nitrogen atoms with very similar reactivity.[1] The initial nucleophilic attack can occur at either carbonyl group of the diketone, leading to two competing reaction pathways. Key factors include:
-
Steric Hindrance: Bulky substituents on one side of the 1,3-diketone can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Reaction pH: The pH of the reaction medium can alter the dominant reaction pathway. Under acidic conditions, the reaction proceeds via the protonated hydrazine, and the initial attack is often directed by the stability of the intermediate carbocation or the relative basicity of the carbonyl oxygens.[3][4]
-
Solvent Choice: The solvent plays a critical, and often underestimated, role. It can influence the tautomeric equilibrium of the diketone and mediate proton transfer steps, significantly impacting the regiomeric ratio.[3]
Q2: My reaction between 1-(aryl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine in ethanol gives a poor ratio of regioisomers. How can I selectively synthesize the 1-methyl-5-aryl-3-(trifluoromethyl)pyrazole?
A2: This is a classic and frequently encountered problem. In standard alcoholic solvents like ethanol, the reaction often provides little to no regioselectivity, or may even favor the undesired isomer. The most effective and operationally simple solution is to change the solvent to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] These solvents, through their unique hydrogen-bonding capabilities, can selectively activate the carbonyl group adjacent to the aryl substituent, directing the initial attack of the more nucleophilic nitrogen of methylhydrazine to yield the desired 1,5-disubstituted pyrazole with exceptional selectivity.
Troubleshooting Guide: Poor Regioselectivity in Knorr Pyrazole Condensation
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Near 1:1 mixture of regioisomers obtained. | 1. Similar Reactivity of Carbonyls: The electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl are not sufficiently differentiated. 2. Suboptimal Solvent: Standard solvents like ethanol or methanol do not provide sufficient directive effects for this substrate class. | 1. Change Solvent to a Fluorinated Alcohol: Switch the reaction solvent to TFE or, preferably, HFIP. These solvents have a high hydrogen-bond donating ability, which can selectively protonate/activate one carbonyl over the other, dramatically enhancing regioselectivity. Ratios can improve from ~1:1 to >95:5 in favor of one isomer.[3] 2. Adjust Reaction pH: Under acidic conditions (e.g., using acetic acid as solvent or catalyst), the reaction mechanism can be altered. Protonation of the hydrazine or carbonyls can shift the selectivity. Experimentation is required as the effect is substrate-dependent.[1] |
| Major product is the undesired regioisomer. | Dominant Electronic Effect: An electron-withdrawing group (e.g., -CF₃) is making the adjacent carbonyl the most electrophilic site, directing the reaction down the undesired pathway in your current solvent system. | 1. Employ Fluorinated Alcohols: As above, HFIP or TFE can reverse or significantly enhance selectivity. They can promote the formation of a key 5-hydroxy-5-trifluoromethylpyrazoline intermediate that preferentially dehydrates to the desired isomer. 2. Utilize a Dicarbonyl Surrogate: Instead of a 1,3-diketone, consider using a β-enaminone or a related derivative where the reactivity of the two electrophilic centers is pre-defined, forcing the cyclization to proceed with a single, predictable regiochemical outcome.[3][5] |
Workflow & Mechanism: Controlling Knorr Condensation
This diagram illustrates the two competing pathways in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine and highlights the factors that can be tuned to favor the desired product.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Part 2: Regiocontrol During Direct N-Methylation of Pyrazoles
An alternative strategy is to first synthesize an NH-pyrazole and then introduce the methyl group. However, direct methylation of an unsymmetrically substituted pyrazole often yields a mixture of N1 and N2 methylated products due to the similar nucleophilicity of the two nitrogen atoms in the intermediate pyrazolate anion.[2][6]
Frequently Asked Questions (FAQs)
Q1: Why does methylating my 3-aryl-pyrazole with methyl iodide and potassium carbonate give a mixture of N1 and N2 isomers?
A1: The reaction proceeds via deprotonation of the pyrazole N-H to form a pyrazolate anion. In this anion, the negative charge is delocalized across both nitrogen atoms, making both of them nucleophilic.[2] Small, highly reactive electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS) are not sterically sensitive enough to differentiate between the two nitrogen atoms, leading to a mixture of products.[6][7][8] The final ratio is often governed by a combination of subtle steric and electronic effects of the pyrazole substituents.
Q2: How can I achieve highly selective N1-methylation of a 3-substituted pyrazole?
A2: The most robust and modern solution is to use a sterically demanding methylating agent that acts as a "masked" methyl group. The premier choice for this is an α-halomethylsilane, such as (chloromethyl)triisopropoxysilane.[7][8] The bulky triisopropoxysilyl group directs the alkylation exclusively to the less sterically hindered N1 position. A subsequent fluoride-mediated protodesilylation step cleanly removes the silyl group to reveal the N1-methylated pyrazole. This two-step, one-pot procedure routinely achieves N1:N2 ratios greater than 95:5.[8]
Q3: My N1 and N2 regioisomers are inseparable by standard column chromatography. What are my options?
A3: This is a common and frustrating issue. If optimizing the reaction for selectivity is not feasible, you have a few options:
-
Alternative Chromatography: Explore different stationary phases (e.g., alumina, C18 reverse phase) or chromatography techniques like preparative HPLC or supercritical fluid chromatography (SFC).
-
Derivatization: It may be possible to selectively react one isomer with a reagent that dramatically changes its polarity, allowing for separation, followed by removal of the directing group. This is often a complex and non-ideal solution.
-
Re-evaluate the Synthetic Strategy: The most practical approach is often to revisit the synthesis. Instead of direct methylation, consider a Knorr condensation approach (Part 1) using methylhydrazine and a suitable 1,3-dicarbonyl precursor, optimized with fluorinated solvents to build the desired regioisomer directly.
Protocol: Highly N1-Selective Methylation using a Masked Methylating Agent
This protocol is adapted from methodologies reported for the highly selective N1-methylation of 3-substituted pyrazoles.[7][8]
Materials:
-
3-Substituted Pyrazole (1.0 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv)
-
(Chloromethyl)triisopropoxysilane (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 mmol) and dissolve it in a mixture of anhydrous THF and DMSO.
-
Cool the solution to 0 °C and add KHMDS (1.5 equiv) portion-wise. Allow the mixture to stir for 20 minutes at this temperature.
-
Add (chloromethyl)triisopropoxysilane (1.5 equiv) dropwise.
-
Warm the reaction to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add TBAF solution (2.0 equiv).
-
Return the mixture to 60 °C and stir for an additional 1-2 hours to effect protodesilylation.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the highly enriched N1-methylated pyrazole.
Troubleshooting Workflow: Optimizing N-Methylation Regioselectivity
This decision tree provides a logical workflow for troubleshooting and optimizing the direct N-methylation of pyrazoles.
Caption: Troubleshooting workflow for improving N-methylation regioselectivity.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 72(4), 1261-1271. [Link]
-
Yoon, J. Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Yang, J., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Zhang, X., et al. (2018). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 16(34), 6249-6253. [Link]
-
Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Faria, J. V., et al. (2022). Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8435-8447. [Link]
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 16(10), 1185. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Faria, J. V., et al. (2022). Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. ACS Omega, 7(25), 21745-21755. [Link]
-
Bouzayani, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6421. [Link]
-
Righi, P., et al. (2011). Regioselective Preparation of N Methylpyrazole Derivative. Tetrahedron Letters, 52(38), 4878-4880. [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1086-1117. [Link]
-
Check, C. T., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3410. [Link]
-
CUTM Courseware. Pyrazole. [Link]
- Henkel, K., & Weygand, F. (1980). Process for the preparation of pyrazoles.
-
Cherepanov, V., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Chemistry—A European Journal, 18(34), 10574-10580. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, a substituted aminopyrazole of interest in medicinal chemistry. Our discussion will not only dissect the spectrum of this target molecule but also compare it with related structures to provide a comprehensive understanding of the structure-spectrum relationship. We will also delve into the practical aspects of obtaining a high-quality spectrum through a detailed experimental protocol.
Molecular Structure and Predicted ¹H NMR Spectrum
The structural integrity of a molecule is directly correlated to its ¹H NMR spectrum. In the case of this compound, we can predict the chemical shifts and splitting patterns of its protons based on the electronic environment of each. The key structural features influencing the spectrum are the pyrazole ring, the N-methyl group, the C3-amino group, and the C5-(2-methylphenyl) substituent.
Below is the annotated structure of this compound, with protons labeled for the subsequent spectral analysis.
Figure 1. Molecular structure of this compound with proton labeling.
Based on established chemical shift ranges and the electronic effects of the substituents, we can predict the ¹H NMR spectrum as follows:
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| a | N-CH₃ | ~3.6 - 3.8 | Singlet (s) | 3H | The methyl group attached to the pyrazole nitrogen is deshielded by the aromatic ring system. |
| b | Ar-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | Benzylic protons typically appear in this region[1]. |
| c | -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino protons are exchangeable and often appear as a broad signal. Their chemical shift can be solvent and concentration-dependent[1]. |
| d | C4-H (pyrazole) | ~5.8 - 6.2 | Singlet (s) | 1H | The proton on the pyrazole ring is in an electron-rich environment, shifted upfield compared to typical aromatic protons. The presence of an adjacent amino group contributes to this shielding[2]. |
| e, f, g, h | Aromatic Protons | ~7.1 - 7.5 | Multiplet (m) | 4H | The protons on the 2-methylphenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. They are expected to resonate in the typical aromatic region[3][4]. |
Comparative Spectral Analysis
To contextualize the predicted spectrum of our target molecule, it is instructive to compare it with structurally related compounds. The chemical shifts of protons on a pyrazole ring are sensitive to the nature and position of substituents.
| Compound | H4 Proton Chemical Shift (δ, ppm) | Key Substituent Effects | Reference |
| Pyrazole | ~6.3 | The unsubstituted parent heterocycle. | [5] |
| 3-Aminopyrazole | ~5.6 (in DMSO-d₆) | The electron-donating amino group at C3 shields the H4 proton, causing an upfield shift. | [6] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | ~5.5 (in CDCl₃) | The phenyl group at N1 will have a deshielding effect compared to an N-H proton. | [7] |
| This compound (Predicted) | ~5.8 - 6.2 | The N-methyl group and the C5-aryl group are expected to have a slight deshielding effect on H4 compared to 3-aminopyrazole. | N/A |
This comparison demonstrates the predictable electronic effects of substituents on the pyrazole ring protons, reinforcing our spectral assignments.
Experimental Protocol for ¹H NMR Acquisition
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps for the preparation and analysis of a sample like this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For aminopyrazoles, DMSO-d₆ or CDCl₃ are common choices. DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, sometimes allowing for the observation of coupling.
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the compound. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Addition of Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is generally adequate.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.
Figure 2. General workflow for ¹H NMR spectral acquisition and processing.
Conclusion
The ¹H NMR spectral analysis of this compound provides a clear example of how fundamental NMR principles can be applied to elucidate the structure of a complex organic molecule. By understanding the influence of various functional groups on proton chemical shifts and coupling patterns, and by comparing the spectrum with those of related compounds, a confident structural assignment can be made. Adherence to a robust experimental protocol ensures the acquisition of high-quality data, which is the foundation of any reliable spectral interpretation. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
References
-
Elguero, J., Goya, P., & Páez, J. A. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(8), 6516-6543. [Link]
- Ahsan, M. J., et al. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image].
- Lespade, L., & Gressier, J. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 25-29.
- Elguero, J., Goya, P., & Páez, J. A. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ACS Omega, 3(9), 11089-11102.
-
SpectraBase. (n.d.). 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]
- Elgemeie, G. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one.
- El-Gaby, M. S. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 102–116.
-
Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
- Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts.
- El-Gaby, M. S. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 102–116.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]
- Gomaa, M. A. M. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M796.
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Image].
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
- Kumar, S., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential antimicrobial agents. European Review for Medical and Pharmacological Sciences, 26(1), 253-264.
- Elgemeie, G. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one.
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- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine
Executive Safety Summary
Compound Class: Substituted Aminopyrazole Primary Hazards (Analog Read-Across): Skin/Eye Irritant, Respiratory Irritant, Potential Acute Toxicity (Oral).[1][2][3]
Handling 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine requires strict adherence to protocols designed for bioactive organic bases.[1][2][3][4] While specific toxicological data for this precise isomer may be limited in public datasets, structural analogs (aminopyrazoles) exhibit significant biological activity, often acting as kinase inhibitors or synthesis intermediates.[1][2]
The Golden Rule: Treat this compound as a Sensitizer and Irritant with unknown systemic toxicity.[1][2] Do not rely solely on the absence of a "Skull and Crossbones" pictogram to lower your guard.[1][2]
Risk Assessment & Hazard Logic
To ensure safety, we apply the Precautionary Principle based on the functional groups present:
-
The Pyrazole Ring: Biologically active scaffold; potential for enzyme inhibition (systemic toxicity).[1][2]
-
The Primary Amine (-NH2): High risk of chemical burns or severe irritation to mucous membranes; potential for oxidation to toxic metabolites.[1][2]
-
Physical State: Likely a crystalline solid.[1][2] Static electricity can disperse fine dust, creating an inhalation hazard invisible to the naked eye.[1][2]
Hazard Classification Matrix (Estimated)
| Hazard Type | Likely GHS Classification | Operational Implication |
| Acute Toxicity | Cat 4 (Harmful) or Cat 3 (Toxic) | Zero skin contact; avoid dust generation.[1][2][3][4][5] |
| Skin/Eye | Cat 2 (Irritant) to Cat 1 (Damage) | Goggles required (Safety glasses insufficient for powders).[1][2] |
| Respiratory | STOT SE 3 (Irritation) | Fume hood mandatory for all open handling.[1][2] |
Personal Protective Equipment (PPE) Specifications
Standard lab coats and safety glasses are insufficient for handling this compound in powder form.[1][2] Use the following tiered protection system.
A. Hand Protection: The "Double-Glove" Protocol
Organic amines can permeate standard nitrile gloves over time.[1][2]
-
Outer Layer: 5-8 mil Nitrile (Sacrificial layer) or Silver Shield® (Laminate) for prolonged solution handling.[1][2][3]
-
Change Frequency: Immediately upon splash; every 60 minutes during active handling.
B. Eye & Face Protection[1][2][5][6][7][8][9][10]
-
Solid Handling: Chemical Splash Goggles (Indirect Vent).[1][2] Reasoning: Fine amine dusts can bypass the side gaps of safety glasses and react with eye moisture to form alkaline solutions.[1][2]
-
Solution Handling: Safety Glasses with Side Shields + Face Shield (if volume > 100 mL).[1][2]
C. Respiratory Protection[1][2][3][5][7][9][11]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]
-
Secondary (If Hood Unavailable/Maintenance): Powered Air Purifying Respirator (PAPR) or Full-Face Respirator with P100/OV (Organic Vapor/Particulate) cartridges.[1][2][3] Note: N95 masks do not protect against amine vapors if the solid sublimes or is in solution.[1][2]
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent static-driven dust dispersion.[1][2][3]
-
Engineering Check: Verify fume hood flow. Clear the sash area.[1][2][6]
-
Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula.[1][2] Organic powders are prone to "jumping" due to triboelectric charging.[1][2]
-
Transfer:
-
Decon: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing.[1][2] Do not use compressed air.[1][2]
Protocol B: Solubilization
Objective: Manage exothermic heat of solution.[1][2]
-
Solvent Choice: When dissolving in acids (e.g., HCl, Acetic Acid), expect an exotherm.[1][2]
-
Addition Order: Add the solid to the solvent slowly. Never add solvent to a large pile of solid amine, as local heating can cause "bumping."[1][2]
-
Venting: Do not cap the vessel tightly during the initial dissolution phase.[1][2]
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.
Figure 1: PPE Decision Matrix based on physical state.[1][2][3][4] Note the distinction in eye protection for solids vs. liquids.
Emergency Response & Disposal
Spill Cleanup (Solid)[1][2][3][4]
-
Evacuate the immediate area if the spill is outside a hood.[1][2]
-
Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical vacuum (HEPA).[1][2]
-
Neutralize: Wipe surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize the amine, followed by water.[1][2]
Waste Disposal[1][2][3][6][7][9]
-
Segregation: Dispose of as "Organic Alkali / Basic Waste" .
-
Incompatibility: Do not mix with oxidizing agents (Peroxides, Nitric Acid) or acid chlorides in the waste stream, as violent reactions may occur.[1][2]
-
Labeling: Clearly tag as "Contains Aminopyrazole - Potential Sensitizer."[1][2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][7] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] [Link][1][2][3][4]
-
PubChem. (2025).[1][2] Compound Summary: Aminopyrazoles (Class Data). National Library of Medicine.[1][2] [Link]
-
ECHA (European Chemicals Agency). (2025).[1][2] Substance Information: Pyrazole Derivatives. [Link][1][2][3][4]
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- 3. 2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. fishersci.com [fishersci.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
